molecular formula C14H14N2O2S2 B2428107 (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 851716-70-6

(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No. B2428107
M. Wt: 306.4
InChI Key: IYJSNUYODUTUBS-PFONDFGASA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of larger biomolecules, including the vitamin thiamine (B1) .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also contains an allyl group and an ethanethioate ester group .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, react with alkylating agents, and undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, thiazoles are aromatic and relatively stable. They are polar due to the presence of heteroatoms (nitrogen and sulfur) in the ring .

Scientific Research Applications

Crystal Structure Analysis

  • Title: Crystal and molecular structure of (Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzenesulfonamide.
  • Abstract: The structure of a compound similar to (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate was characterized using X-ray diffraction analysis and SEM for morphological investigation.
  • Source: Köysal et al., 2015.

Antifibrotic and Anticancer Activity

  • Title: Antifibrotic and anticancer action of 5-ene amino/iminothiazolidinones.
  • Abstract: Thiazolidinone derivatives, structurally related to the compound , demonstrated significant antifibrotic activity without possessing anticancer effects, showing potential as antifibrotic agents.
  • Source: Kaminskyy et al., 2016.

Analgesic Properties

  • Title: Synthesis and analgesic properties of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives.
  • Abstract: The study focuses on the synthesis of substances with potentially analgesic properties in a series of hydrobromides similar to the compound of interest, revealing insights into the analgesic potential of these derivatives.
  • Source: Demchenko et al., 2018.

Antimicrobial Activity

  • Title: Synthesis and Antimicrobial Activity of (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2- oxoindolin-3-ylidene) Semicarbazide and Its Derivatives.
  • Abstract: The study synthesizes compounds structurally related to the target compound, demonstrating their antimicrobial activities.
  • Source: Basavarajaiah & Mruthyunjayaswamy, 2010.

Xanthine Oxidase Inhibition and Anti-Inflammatory Activity

  • Title: Xanthine oxidase inhibitory properties and anti-inflammatory activity of 2-amino-5-alkylidene-thiazol-4-ones.
  • Abstract: This research presents a range of compounds related to the target molecule, evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response.
  • Source: Smelcerovic et al., 2015.

Future Directions

Thiazole derivatives are a topic of ongoing research due to their presence in biologically active compounds. Future research could explore the synthesis of new thiazole derivatives and their potential applications .

properties

IUPAC Name

S-[2-oxo-2-[(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJSNUYODUTUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

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